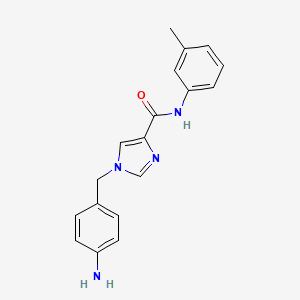
1-(4-aminobenzyl)-N-(3-methylphenyl)-1H-imidazole-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the attachment of the aminobenzyl and methylphenyl groups. This could potentially be achieved through a series of reactions including condensation, substitution, and perhaps a form of catalytic hydrogenation .Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of this compound would depend on the presence and position of the functional groups within the molecule. The amino groups might be expected to participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined through a series of laboratory tests .Scientific Research Applications
Angiotensin II Receptor Antagonists
One significant application of imidazole derivatives, closely related to 1-(4-aminobenzyl)-N-(3-methylphenyl)-1H-imidazole-4-carboxamide, is in the development of nonpeptide angiotensin II receptor antagonists. These compounds, including N-(biphenylylmethyl)imidazoles, have been explored for their potent antihypertensive effects, particularly through oral administration (Carini et al., 1991).
Cytotoxicity Studies
Imidazole derivatives have also been studied for their cytotoxic effects. For example, some synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Synthesis of Imidazole-Based Compounds
Research has focused on the synthesis of various imidazole-based compounds, indicating a broad interest in the chemical manipulation and potential applications of imidazoles. For instance, studies have been conducted on the synthesis of fused imidazoles, such as Imidazo[1,2-b][1,2,4]triazole and Imidazo[5,1-f]-[1,2,4]triazine derivatives (Molina et al., 1989).
Antibacterial Applications
Research into N-heterocyclic carbene–silver(I) acetate complexes derived from imidazoles, such as 4,5-ditolyl-imidazole, has shown potential in antibacterial applications. These complexes have been evaluated for their in vitro antibacterial activity against bacteria like Staphylococcus aureus and Escherichia coli (Hackenberg et al., 2013).
Polyamides and Polymer Research
Imidazole derivatives have been utilized in the synthesis and characterization of polyamides, revealing insights into intramolecular hydrogen bonding and constitutional isomerism. This indicates a potential application in materials science, particularly in the development of new polymers (Bouck & Rasmussen, 1993).
Modular Synthesis in Chemistry
The modular synthesis of tetrasubstituted imidazoles and trisubstituted oxazoles has been a significant area of research. These compounds have applications in various fields of chemistry, highlighting the versatility of imidazole derivatives (Kison & Opatz, 2009).
Safety And Hazards
properties
IUPAC Name |
1-[(4-aminophenyl)methyl]-N-(3-methylphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13-3-2-4-16(9-13)21-18(23)17-11-22(12-20-17)10-14-5-7-15(19)8-6-14/h2-9,11-12H,10,19H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPGCKOZBGGGQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-aminobenzyl)-N-(3-methylphenyl)-1H-imidazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



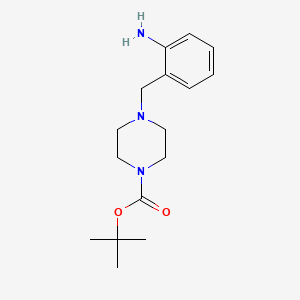
![tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523373.png)
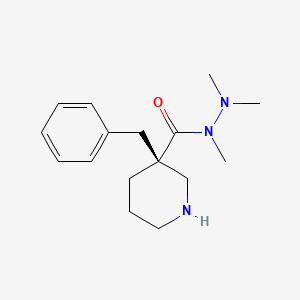


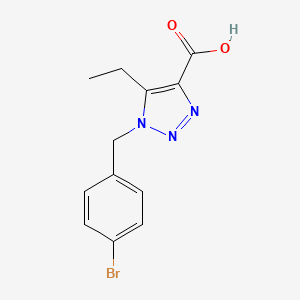
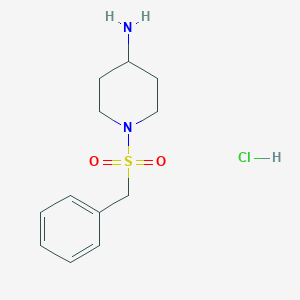
![3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1523381.png)
![4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1523382.png)

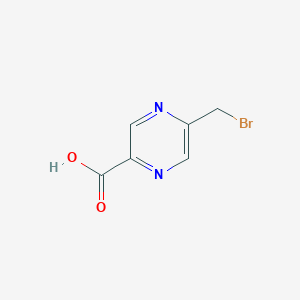
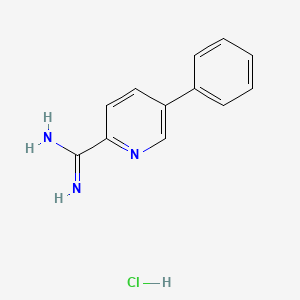

![4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B1523393.png)